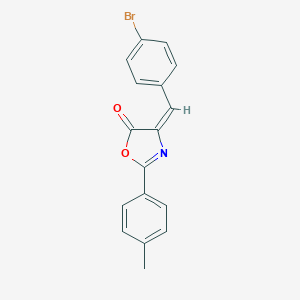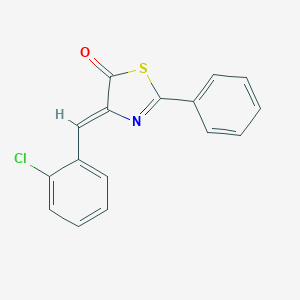
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-, also known as TFPAA, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. TFPAA is a potent inhibitor of protein-protein interactions, which makes it a potential candidate for drug development.
作用机制
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- inhibits protein-protein interactions by binding to the hydrophobic pocket on the surface of the target protein. This binding prevents the interaction between the target protein and its binding partner, which can lead to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- is its high potency and specificity for protein-protein interactions. This makes it a valuable tool for studying the role of protein-protein interactions in various biological processes. However, one limitation of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- is its relatively low solubility in water, which can make it difficult to work with in some experimental setups.
未来方向
There are several future directions for research on Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-. One area of interest is the development of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)--based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- as a tool for studying protein-protein interactions in various biological processes. Additionally, further studies are needed to better understand the biochemical and physiological effects of Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- and to optimize its use in experimental setups.
合成方法
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- can be synthesized through a multi-step process starting from 2,6-pyridinedicarboxylic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N,N'-bis(3-trifluoromethylphenyl)ethylenediamine in the presence of a base such as triethylamine to yield Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)-.
科学研究应用
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has been extensively studied for its potential use in drug discovery. It has been shown to inhibit the interaction between various proteins, including p53-MDM2, Bcl-xL-Bak, and HDM2-p21, which are involved in cancer development and progression. Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
Pyridine-2,6-dicarboxamide, N,N'-bis(3-trifluoromethylphenyl)- |
|---|---|
分子式 |
C21H13F6N3O2 |
分子量 |
453.3 g/mol |
IUPAC 名称 |
2-N,6-N-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H13F6N3O2/c22-20(23,24)12-4-1-6-14(10-12)28-18(31)16-8-3-9-17(30-16)19(32)29-15-7-2-5-13(11-15)21(25,26)27/h1-11H,(H,28,31)(H,29,32) |
InChI 键 |
DSTHFYSYRJNNLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)


![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)





